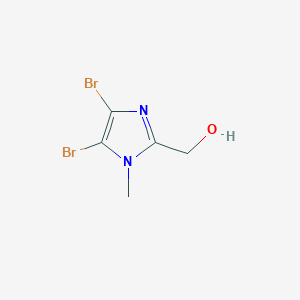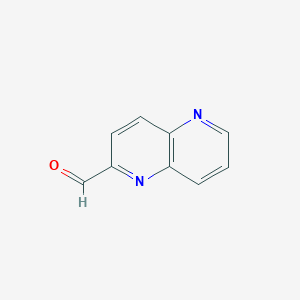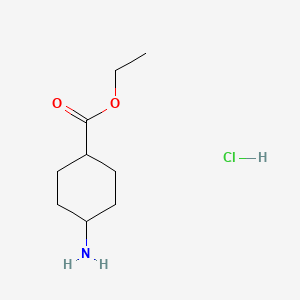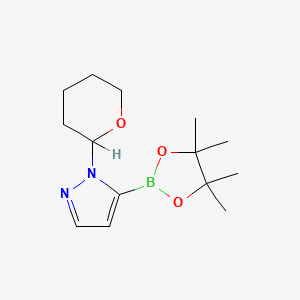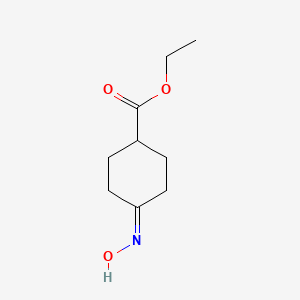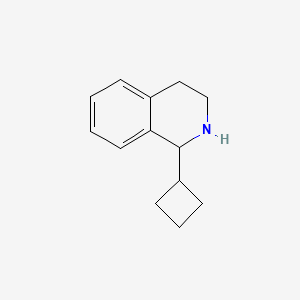
3-(Pyridin-3-yl)propan-1-amine
概要
説明
3-(Pyridin-3-yl)propan-1-amine is a chemical compound that is used in various organic synthesis transformations .
Synthesis Analysis
The synthesis of compounds similar to this compound has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Chemical Reactions Analysis
3-(3-Pyridyl)propylamine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine . It is also used in the synthesis of pocket porphyrins .科学的研究の応用
Complexation and Ligand Chemistry
3-(Pyridin-3-yl)propan-1-amine has been studied for its role in complexation and ligand chemistry. For instance, it has been involved in the formation of a cadmium iodide complex with a distorted octahedral geometry, demonstrating its potential in coordination chemistry (Hakimi et al., 2013). Additionally, it has been used in the synthesis of palladium complexes, which were active as catalysts in ethylene dimerization, highlighting its applicability in catalysis (Nyamato et al., 2015).
Platinum Complexes in Cancer Research
Research has also focused on the synthesis of trans-Platinum(II) complexes with this compound derivatives. These complexes have been studied for their stability, reactivity with DNA and proteins, and their potential as thermoactivated anticancer agents (Cabrera et al., 2019).
Ruthenium Carbene Catalysts in Olefin Epoxidation
The compound has been a part of new ruthenium complexes used as catalysts in olefin epoxidation. These complexes, when anchored onto electrodes, exhibited high catalytic activities and selectivity, opening avenues for industrial applications in epoxidation processes (Dakkach et al., 2014).
Synthesis of Schiff Base Complexes
This compound has been used in the synthesis of Schiff base complexes. For example, it was used in the synthesis of a Zn(II) Schiff base complex, highlighting its role in forming coordination complexes with potential applications in various fields, including catalysis and material science (Rezaeivala, 2017).
Antimicrobial Studies
The compound has been a subject in antimicrobial studies. Its derivatives have been synthesized and evaluated for their antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Tayade et al., 2012).
Graphene
Oxide Anchored Sulfonic Acid CatalystsMagnetically separable graphene oxide anchored with sulfonic acid and this compound has been used for the synthesis of carbonitriles. This demonstrates the compound's utility in the development of novel catalyst systems, particularly for green chemistry applications (Zhang et al., 2016).
Palladium-Catalyzed Dearomatizing Carbonylation
Studies have shown that this compound can be used in palladium-catalyzed dearomatizing carbonylation reactions. This process is efficient for synthesizing N-fused heterocycles, a crucial component in pharmaceuticals and materials science (Xu & Alper, 2015).
Tripodal Amine Chemistry
The compound has been employed in the synthesis of unsymmetrical tripodal amines. These amines have been used to create various metal complexes, indicating the compound's importance in the design of new ligands for metal coordination chemistry (Keypour et al., 2018).
Metal-Free Domino Reactions
This compound has been utilized in metal-free domino reactions for synthesizing sulfonylated furans and imidazo[1,2-a]pyridines. This illustrates its versatility in organic synthesis and the development of new synthetic methodologies (Cui et al., 2018).
Safety and Hazards
The safety data sheet for 3-(Pyridin-3-yl)propan-1-amine suggests that it is toxic if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the affected person should be moved to fresh air .
Relevant Papers Several papers related to this compound were found . These papers discuss various aspects of the compound, including its synthesis, use in organic transformations, and potential applications in the development of new chemical compounds.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is used in various organic synthesis transformations .
Biochemical Pathways
It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .
生化学分析
Biochemical Properties
3-(Pyridin-3-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This compound interacts with various enzymes and proteins, facilitating organic synthesis transformations. For instance, it is involved in the synthesis of pocket porphyrins, which are essential for various biochemical processes . The interactions between this compound and these biomolecules are primarily based on its ability to act as a nucleophile, participating in cyclization reactions and other organic transformations.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of nitric oxide and tumor necrosis factor-β, indicating its potential role in inflammatory responses . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a nucleophile in various organic synthesis reactions, facilitating the formation of complex molecules . It also exhibits enzyme inhibitory properties, which can modulate the activity of specific enzymes involved in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8 °C . Its stability may be compromised under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound participates in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine, leading to the formation of complex molecules . Additionally, it may influence metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its efficacy, as they determine the concentration and availability of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery and regulatory proteins . The subcellular localization of this compound is essential for its activity and function, as it determines the specific biochemical pathways and processes that it can influence.
特性
IUPAC Name |
3-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORPZWBVJRCLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543790 | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-69-1 | |
| Record name | 3-Pyridinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41038-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-(pyridin-3-yl)propan-1-amine in the context of nNOS?
A1: The research article investigates the structural characteristics of a mutated human nNOS heme domain when bound to this compound. [] This is significant because nNOS is an enzyme responsible for producing nitric oxide (NO) in the nervous system. Understanding how small molecules like this compound interact with nNOS can provide valuable insights into the enzyme's function and potentially lead to the development of novel therapeutic agents targeting NO-related pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
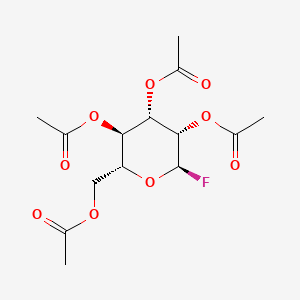
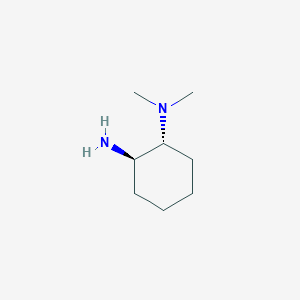
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

